molecular formula C15H28N2O3S B7678798 1-(Cyclobutylmethyl)-3-[(1,1-dioxothian-4-yl)methyl]-1-propan-2-ylurea

1-(Cyclobutylmethyl)-3-[(1,1-dioxothian-4-yl)methyl]-1-propan-2-ylurea

Cat. No.: B7678798
M. Wt: 316.5 g/mol
InChI Key: OADRRJCRYMLJRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclobutylmethyl)-3-[(1,1-dioxothian-4-yl)methyl]-1-propan-2-ylurea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is synthesized using specific methods and has been found to possess unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)-3-[(1,1-dioxothian-4-yl)methyl]-1-propan-2-ylurea is not fully understood. However, it has been suggested that this compound exerts its anticancer properties by inhibiting the activity of specific enzymes that are involved in cancer cell proliferation. Additionally, it has been suggested that this compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to possess unique biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, this compound has been found to inhibit the production of reactive oxygen species (ROS), which are known to contribute to the development of cancer and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(Cyclobutylmethyl)-3-[(1,1-dioxothian-4-yl)methyl]-1-propan-2-ylurea in lab experiments include its potent anticancer and anti-inflammatory properties. Additionally, this compound is relatively easy to synthesize and can be purified using standard laboratory techniques. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1-(Cyclobutylmethyl)-3-[(1,1-dioxothian-4-yl)methyl]-1-propan-2-ylurea. These include further studies to fully understand its mechanism of action, as well as studies to determine its potential as a therapeutic agent in animal models of cancer and inflammation. Additionally, studies could be conducted to determine the potential toxicity of this compound and to identify any potential side effects. Overall, the study of this compound holds significant promise for the development of new therapeutic agents for the treatment of cancer and inflammation.

Synthesis Methods

The synthesis of 1-(Cyclobutylmethyl)-3-[(1,1-dioxothian-4-yl)methyl]-1-propan-2-ylurea involves the reaction of cyclobutylmethylamine with 3-(1,1-dioxothian-4-yl)methylpropan-1-amine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out under anhydrous conditions and yields the desired compound after purification.

Scientific Research Applications

1-(Cyclobutylmethyl)-3-[(1,1-dioxothian-4-yl)methyl]-1-propan-2-ylurea has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer properties and has been tested against various cancer cell lines, including lung, breast, and colon cancer cells. Additionally, this compound has shown potential as an anti-inflammatory agent and has been tested in animal models of inflammation.

Properties

IUPAC Name

1-(cyclobutylmethyl)-3-[(1,1-dioxothian-4-yl)methyl]-1-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3S/c1-12(2)17(11-14-4-3-5-14)15(18)16-10-13-6-8-21(19,20)9-7-13/h12-14H,3-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADRRJCRYMLJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCC1)C(=O)NCC2CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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